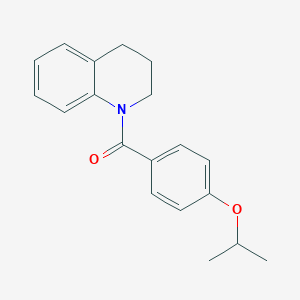![molecular formula C24H23N3O B444060 (3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone](/img/structure/B444060.png)
(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a quinoline moiety attached to an isopropylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl derivatives in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or quinoline rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyrazole or quinoline rings.
Aplicaciones Científicas De Investigación
(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The pyrazole and quinoline moieties can bind to metal ions, forming coordination complexes that exhibit catalytic activity . Additionally, the compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-dimethylpyrazol-1-yl)methylbenzene: A related compound with similar pyrazole substitution but different aromatic ring structure.
(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: Another pyrazole derivative with different functional groups and applications.
Uniqueness
(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone is unique due to its combination of pyrazole and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C24H23N3O |
|---|---|
Peso molecular |
369.5g/mol |
Nombre IUPAC |
(3,5-dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H23N3O/c1-15(2)18-9-11-19(12-10-18)23-14-21(20-7-5-6-8-22(20)25-23)24(28)27-17(4)13-16(3)26-27/h5-15H,1-4H3 |
Clave InChI |
YENVFVMNGKKKLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C)C |
SMILES canónico |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


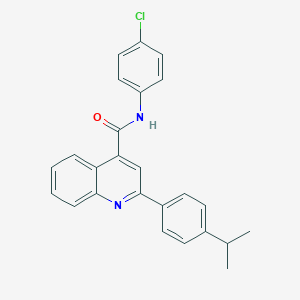
![N-[4-(1-hydroxyethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443979.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B443981.png)
![Isopropyl 2-[(2,6-difluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B443986.png)
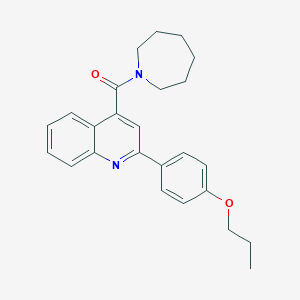
![3-bromo-5-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443990.png)
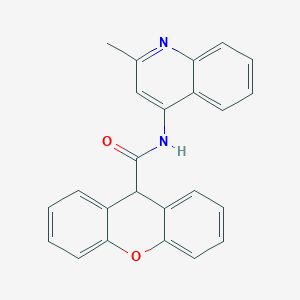
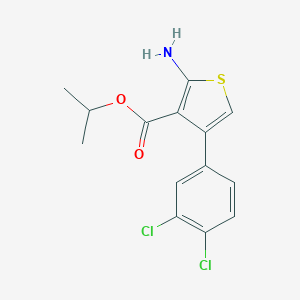
![3-bromo-5-(5-bromofuran-2-yl)-N-(2,3-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443994.png)
![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443995.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443996.png)
![3-({4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443997.png)

